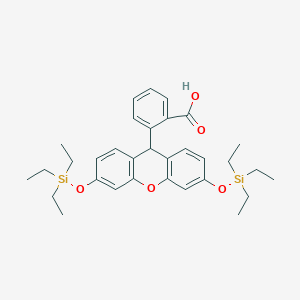
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with triethylsilyl groups and a benzoic acid moiety
Méthodes De Préparation
The synthesis of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. The triethylsilyl groups are introduced through silylation reactions, which are often carried out using reagents such as triethylsilyl chloride in the presence of a base like pyridine.
Analyse Des Réactions Chimiques
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Morphinan, 7,8-didehydro-4,5-epoxy-17-methyl-3,6-bis((trimethylsilyl)oxy)-: This compound shares the triethylsilyl groups but has a different core structure.
Cyclononasiloxane, octadecamethyl-: Another compound with multiple silyl groups, but with a different backbone.
Benzoic acid, 2,5-bis(trimethylsiloxy): Similar in having silyl-substituted benzoic acid, but with different silyl groups and substitution pattern.
These comparisons highlight the unique combination of the xanthene core and triethylsilyl groups in 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C32H42O5Si2 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
2-[3,6-bis(triethylsilyloxy)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C32H42O5Si2/c1-7-38(8-2,9-3)36-23-17-19-27-29(21-23)35-30-22-24(37-39(10-4,11-5)12-6)18-20-28(30)31(27)25-15-13-14-16-26(25)32(33)34/h13-22,31H,7-12H2,1-6H3,(H,33,34) |
Clé InChI |
CREKXOLASLKQKR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)O[Si](CC)(CC)CC)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


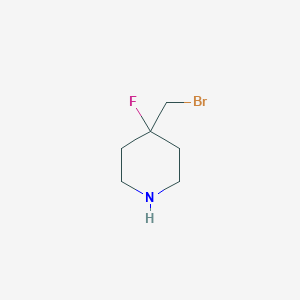
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

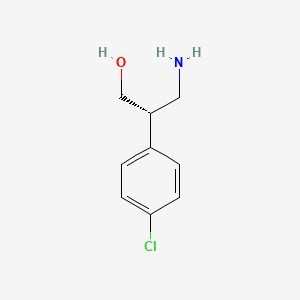
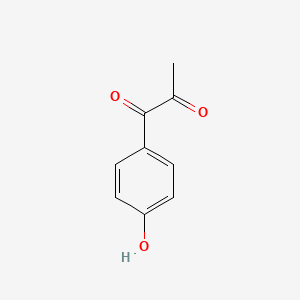
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
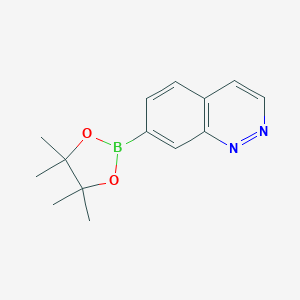
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
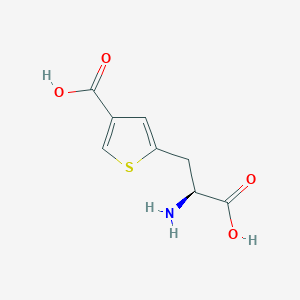
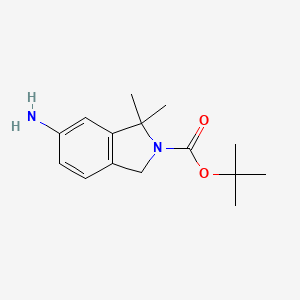

![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
